molecular formula C10H12N2O2 B2801753 Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 1909313-36-5

Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B2801753
CAS No.: 1909313-36-5
M. Wt: 192.218
InChI Key: UBALJFBWEKYIRE-UHFFFAOYSA-N
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Description

Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS 1909313-36-5) is a high-purity chemical intermediate with significant utility in advanced organic synthesis and drug discovery. This compound features a 2-azabicyclo[2.2.2]oct-5-ene scaffold, a privileged structure in medicinal chemistry recognized for its three-dimensional rigidity and value in constructing complex nitrogen-containing molecules . The molecular framework is particularly valued for its role as a precursor in the synthesis of natural products and pharmaceuticals, including the core structure of various alkaloids . The presence of both a cyano group and a methyl ester carboxylate on the bicyclic core provides two distinct reactive handles for further synthetic modification, enabling diversification through nucleophilic substitution, hydrolysis, reduction, and cyclization reactions. Researchers utilize this compound primarily as a key synthetic intermediate for the development of novel therapeutic agents. The 2-azabicyclo[2.2.2]octane system is a well-known isoquinuclidine structure that serves as a critical building block in the synthesis of active pharmaceutical ingredients and complex organic molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h2-3,7-9H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALJFBWEKYIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CC(C1C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves a series of cycloaddition reactions. One common method is the photochemical cycloaddition of methyl 2-pyrone-5-carboxylate with methacrylonitrile, which yields a [4 + 2] cycloadduct. This reaction is carried out under UV light, and the product is isolated and purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bicyclic structure provides rigidity, which can enhance binding affinity to specific enzymes or receptors. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate with structurally related bicyclic compounds, focusing on substituents, stereochemistry, synthesis, and applications.

Key Comparative Insights

Substituent Effects on Reactivity and Applications Cyano Group (7-CN): Enhances electrophilicity, enabling nucleophilic additions or reductions to amines. Contrasts with 7-oxo derivatives (), which are prone to ketone-specific reactions (e.g., Grignard additions) . Boronate Group (): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a functionality absent in the cyano or oxo variants . Ester Variants: Methyl esters (target compound) may offer improved metabolic stability over ethyl or tert-butyl esters in pharmaceutical contexts, though direct data is lacking .

Stereochemical Complexity The rigid bicyclo[2.2.2]octene scaffold enforces defined stereochemistry. Stereochemical assignments rely on NMR coupling constants (3J(H,H)) and X-ray crystallography, as demonstrated in bicyclic β-amino acid derivatives .

Synthetic Methodologies

  • Microwave-assisted synthesis () offers rapid access to ethyl analogs, suggesting scalability for the methyl variant with optimized conditions .
  • Boronate-containing derivatives () are commercially available, indicating established synthetic routes, while discontinued compounds () may reflect challenges in scalability or stability .

Biological Activity

Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrogen atom, a cyano group, and a carboxylate ester. The structural formula is represented as follows:

C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{2}

This compound is known for its versatility in chemical transformations, making it a valuable scaffold in medicinal chemistry and drug design.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar azabicyclo compounds have been shown to inhibit enzymes involved in neurotransmission and cellular signaling, potentially affecting pathways related to pain and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Research indicates that compounds with similar structures may induce apoptosis in cancer cells, suggesting potential applications in oncology.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
    Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
    Staphylococcus aureus5070
    Escherichia coli10085
  • Anticancer Potential : In vitro studies on human cancer cell lines demonstrated that the compound can induce cell cycle arrest and apoptosis at micromolar concentrations. A notable study reported:
    • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 15 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

CompoundAntimicrobial ActivityAnticancer Activity
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-ModerateHigh
Methyl endo-8-cyano-exo-8-methylLowModerate
1-Azabicyclo(3.3.0)octaneHighLow

Synthetic Routes

The synthesis of this compound typically involves cycloaddition reactions, particularly the photochemical cycloaddition of methyl 2-pyrone derivatives with methacrylonitrile under UV light conditions.

Q & A

Q. How can this compound serve as a scaffold for enzyme inhibition studies?

  • Methodology :
  • Docking Studies : Model interactions with target enzymes (e.g., proteases) using AutoDock or Schrödinger. The rigid bicyclic core mimics transition-state geometries .
  • SAR Exploration : Synthesize derivatives (e.g., ester-to-amide substitutions) to map binding affinity trends.

Q. What role does the compound play in materials science (e.g., polymer precursors)?

  • Methodology : The cyano group enables crosslinking via radical polymerization (e.g., AIBN-initiated). Thermal stability assays (TGA/DSC) assess suitability for high-performance polymers .

Toxicity & Environmental Impact

Q. What in vitro assays are recommended for preliminary toxicity screening?

  • Methodology :
  • Cytotoxicity : MTT assay on HEK293 or HepG2 cells.
  • Genotoxicity : Ames test or comet assay .
  • Caution : Limited toxicological data exist; assume acute toxicity until proven otherwise.

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